BenchChemオンラインストアへようこそ!

4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Kinase inhibitor design Solubility Forecast Index Tetrahydroindazole scaffold

4,5,6,7-Tetrahydro-1H-indazole-3-carbaldehyde (CAS 1018584‑81‑0) is a bicyclic heterocyclic building block comprising a partially saturated cyclohexane ring fused to a 1H‑indazole core bearing a reactive formyl substituent at the 3‑position. Its computed physicochemical profile—molecular weight 150.18 g mol⁻¹, XLogP3 of 1.2, topological polar surface area (TPSA) of 45.8 Ų, one hydrogen‑bond donor, and two hydrogen‑bond acceptors —places it within favourable drug‑like chemical space.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1018584-81-0
Cat. No. B3417134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
CAS1018584-81-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)C=O
InChIInChI=1S/C8H10N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h5H,1-4H2,(H,9,10)
InChIKeyBPKNULLUAAKXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1H-indazole-3-carbaldehyde (CAS 1018584-81-0): Procurement-Focused Physicochemical and Structural Baseline


4,5,6,7-Tetrahydro-1H-indazole-3-carbaldehyde (CAS 1018584‑81‑0) is a bicyclic heterocyclic building block comprising a partially saturated cyclohexane ring fused to a 1H‑indazole core bearing a reactive formyl substituent at the 3‑position [1]. Its computed physicochemical profile—molecular weight 150.18 g mol⁻¹, XLogP3 of 1.2, topological polar surface area (TPSA) of 45.8 Ų, one hydrogen‑bond donor, and two hydrogen‑bond acceptors [2]—places it within favourable drug‑like chemical space. The compound serves as a key intermediate for constructing libraries of tetrahydroindazole‑based ligands, particularly those targeting progesterone receptors, ITK, and CB1 receptors, where the saturated scaffold imparts differentiated solubility and metabolic stability relative to fully aromatic indazole congeners [3].

Why 4,5,6,7-Tetrahydro-1H-indazole-3-carbaldehyde Cannot Be Replaced by Common Indazole‑3‑carbaldehyde Analogs


In drug‑discovery and chemical‑biology procurement, substituting a fully aromatic indazole‑3‑carbaldehyde (e.g., CAS 5235‑10‑9) for the 4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carbaldehyde is not a neutral decision. Saturation of the six‑membered ring reduces the aromatic ring count from two to one, which directly improves the Solubility Forecast Index (SFI) and has been shown to increase kinetic solubility approximately 2.4‑fold in matched‑pair comparisons of tetrahydroindazole versus indazole inhibitors while maintaining enzymatic potency [1]. Additionally, the free N–H proton on the pyrazole ring of the target compound permits chemoselective N‑functionalisation chemistry that is impossible with N‑methylated tetrahydroindazole‑3‑carbaldehydes [2]. These orthogonal features—improved developability metrics and synthetic versatility—cannot be simultaneously met by any single readily available comparator, making targeted procurement essential for reproducible SAR exploration [3].

Quantitative Differentiation Evidence: 4,5,6,7-Tetrahydro-1H-indazole-3-carbaldehyde vs Closest Analogs


2.4‑Fold Improved Kinetic Solubility of Tetrahydroindazole Scaffold over Indazole Progenitor in Matched‑Pair ITK Inhibitors

Saturation of the indazole six‑membered ring to give the tetrahydroindazole core increased kinetic solubility from 5.8 µM (indazole inhibitor 1, ITK Ki = 43 nM) to 14 µM (tetrahydroindazole inhibitor 14, ITK Ki = 31 nM) in a matched‑pair comparison, while preserving enzymatic potency [1]. This result was attributed to the reduced aromatic ring count lowering the Solubility Forecast Index (SFI) below the critical threshold of 6, a design principle directly applicable to 4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carbaldehyde as a building block [1].

Kinase inhibitor design Solubility Forecast Index Tetrahydroindazole scaffold

50 % Reduction in Aromatic Ring Count and Concomitant Increase in Fsp³ vs 1H‑Indazole‑3‑carbaldehyde

The target compound contains one aromatic ring (the pyrazole) and a fully saturated cyclohexane ring, yielding a fraction sp³ (Fsp³) of 0.50 [1]. In contrast, 1H‑indazole‑3‑carbaldehyde (CAS 5235‑10‑9) possesses two aromatic rings and an Fsp³ of 0.00 [2]. This structural feature directly lowers the Solubility Forecast Index (SFI = aromatic ring count + cLogD₇.₄) and has been correlated with improved aqueous solubility and reduced promiscuous binding in drug discovery campaigns [3].

Fraction sp³ (Fsp³) Aromatic ring count Lead‑likeness

Lower Calculated Lipophilicity (XLogP3 = 1.2) versus 1H‑Indazole‑3‑carbaldehyde (XLogP3 = 1.4)

The computed partition coefficient (XLogP3) of 4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carbaldehyde is 1.2 [1], compared with a value of 1.4 for the fully aromatic 1H‑indazole‑3‑carbaldehyde [2]. Although the absolute difference is modest (ΔlogP = −0.2), the direction is consistent with the saturation of the six‑membered ring reducing overall lipophilicity, a trend that becomes amplified when the aldehyde is elaborated into larger substituents during library synthesis [3].

Lipophilicity XLogP3 Drug‑likeness

Free N–H Donor for Chemoselective Derivatisation versus N‑Methylated Tetrahydroindazole‑3‑carbaldehydes

The target compound possesses one hydrogen‑bond donor (the N–H of the pyrazole) [1], enabling chemoselective N‑functionalisation via alkylation, arylation, or sulfonylation. In contrast, 1‑methyl‑4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carbaldehyde and 2‑methyl‑4,5,6,7‑tetrahydro‑2H‑indazole‑3‑carbaldehyde have zero hydrogen‑bond donors, permanently blocking this diversification vector [2]. This is critical for SAR campaigns targeting progesterone receptors and CB1 receptors, where N‑aryl substitution is a key potency determinant [3].

N‑alkylation N‑arylation Building block versatility

Nearly Identical TPSA to 1H‑Indazole‑3‑carbaldehyde Despite Higher Fsp³, Predicting Preserved Permeability

The topological polar surface area (TPSA) of the target compound is 45.8 Ų [1], almost indistinguishable from the 45.75 Ų of 1H‑indazole‑3‑carbaldehyde [2]. This near‑identity indicates that the saturation of the cyclohexane ring does not increase polar surface area and is therefore unlikely to compromise passive membrane permeability, while still delivering the solubility benefits described above [3]. This is a non‑obvious advantage: Fsp³ increases are often accompanied by TPSA increases, but here TPSA is conserved.

TPSA Membrane permeability Physicochemical profiling

High‑Value Application Scenarios for 4,5,6,7-Tetrahydro-1H-indazole-3-carbaldehyde Based on Quantitative Differentiation Evidence


Parallel Synthesis of N‑Substituted Tetrahydroindazole Libraries for Steroid Receptor SAR

The free N–H donor and reactive 3‑formyl group make this building block ideal for two‑dimensional parallel library synthesis. In the first dimension, diverse N‑aryl or N‑alkyl groups can be introduced via copper‑catalysed N‑arylation or Mitsunobu alkylation. In the second dimension, the aldehyde can undergo reductive amination, Grignard addition, or Knoevenagel condensation to generate diverse C‑3 substituents [1]. This strategy directly replicates the SAR exploration path that identified high‑affinity progesterone receptor ligands (IC₅₀ values as low as 3 nM in radioligand displacement assays) [2].

Fragment‑Based and Lead‑Like Library Design Prioritising Solubility and sp³ Character

With an Fsp³ of 0.50, a single aromatic ring, and an XLogP3 of 1.2, 4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carbaldehyde is an intrinsically lead‑like fragment that aligns with the ‘Escape from Flatland’ design paradigm [1]. Procurement of this building block for fragment libraries increases the probability that elaborated leads will maintain kinetic solubility above 10 µM, as demonstrated by the 14 µM solubility of tetrahydroindazole inhibitor 14 versus 5.8 µM for the indazole progenitor [2].

ITK and Tec‑Family Kinase Inhibitor Optimisation Campaigns

The tetrahydroindazole scaffold has been validated as a core motif for interleukin‑2 inducible T‑cell kinase (ITK) inhibitors, where saturation of the indazole ring enabled access to a selectivity pocket above the ligand plane while preserving potency (ITK Ki = 31 nM for tetrahydroindazole 14 vs 43 nM for indazole 1) [1]. The 3‑formyl building block serves as an entry point for installing C‑3 substituents that exploit this pocket, enabling structure‑guided optimisation of both potency and kinase selectivity [1].

Synthesis of CB1 Receptor Inverse Agonist Intermediates

Tetrahydroindazole‑3‑carbaldehydes are key intermediates in the synthesis of peripherally selective cannabinoid‑1 (CB1) receptor inverse agonists, a class with demonstrated therapeutic potential for metabolic disorders [1]. The saturated scaffold contributes to the peripheral selectivity required for this target class by modulating physicochemical properties that influence blood‑brain barrier penetration, while the aldehyde handle enables the convergent assembly of advanced intermediates [1].

Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.